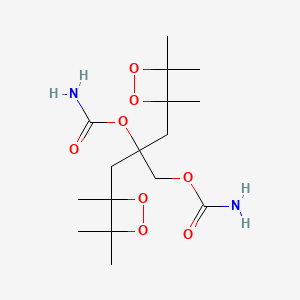
Carbamic acid, 1,2-ethanediylbis-, bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, 1,2-ethanediylbis-, bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes carbamic acid and dioxetane moieties. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 1,2-ethanediylbis-, bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester typically involves the reaction of carbamic acid derivatives with dioxetane intermediates. One common method includes the reaction of carbamoyl chlorides with alcohols, followed by the addition of dioxetane derivatives under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process typically includes the purification of intermediates and the final product using techniques such as distillation, crystallization, and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, 1,2-ethanediylbis-, bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions and amines are typical reagents.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Carbamic acid, 1,2-ethanediylbis-, bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of carbamic acid, 1,2-ethanediylbis-, bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The dioxetane moiety is known for its ability to generate reactive oxygen species, which can further interact with biological molecules and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, N-4-pyridinyl-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester: Similar structure but with a pyridine ring.
Butanoic acid, 2-ethyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester: Different ester groups but similar backbone structure.
Uniqueness
Carbamic acid, 1,2-ethanediylbis-, bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester is unique due to the presence of both carbamic acid and dioxetane moieties, which impart distinct reactivity and applications. Its ability to generate reactive oxygen species and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
109123-73-1 |
|---|---|
Formule moléculaire |
C16H28N2O8 |
Poids moléculaire |
376.40 g/mol |
Nom IUPAC |
[2-carbamoyloxy-3-(3,4,4-trimethyldioxetan-3-yl)-2-[(3,4,4-trimethyldioxetan-3-yl)methyl]propyl] carbamate |
InChI |
InChI=1S/C16H28N2O8/c1-12(2)14(5,25-23-12)7-16(22-11(18)20,9-21-10(17)19)8-15(6)13(3,4)24-26-15/h7-9H2,1-6H3,(H2,17,19)(H2,18,20) |
Clé InChI |
NGWUIPXEUXRBNV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OO1)(C)CC(CC2(C(OO2)(C)C)C)(COC(=O)N)OC(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)
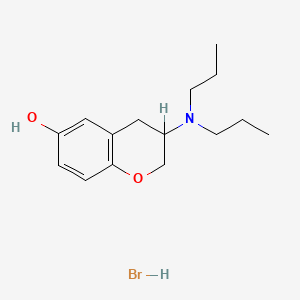
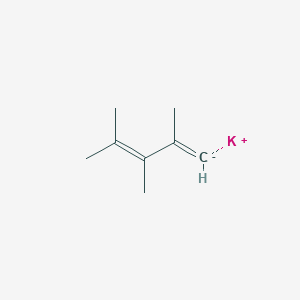
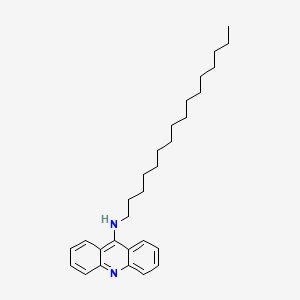
![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)
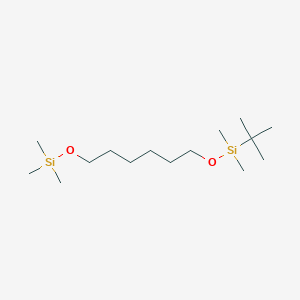
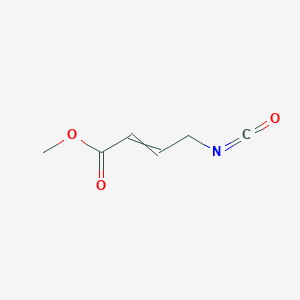
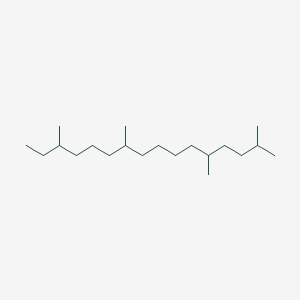
![Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate](/img/structure/B14319199.png)
![3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one](/img/structure/B14319200.png)
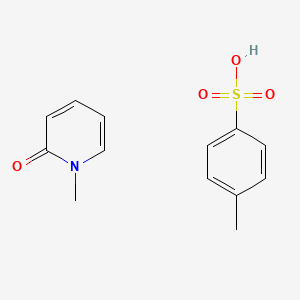
![5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14319216.png)
![3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole](/img/structure/B14319220.png)
![1-Azabicyclo[2.2.2]octan-3-one, 2-(2-furanylmethyl)-](/img/structure/B14319224.png)
